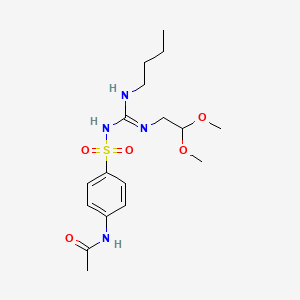
Acetamide, N-(4-((((butylamino)((2,2-dimethoxyethyl)amino)methylene)amino)sulfonyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(4-((((butylamino)((2,2-dimethoxyethyl)amino)methylene)amino)sulfonyl)phenyl)- is a complex organic compound known for its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-((((butylamino)((2,2-dimethoxyethyl)amino)methylene)amino)sulfonyl)phenyl)- typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of butylamine with 2,2-dimethoxyethylamine under controlled conditions to form a key intermediate. This intermediate is then reacted with sulfonyl chloride derivatives and acetamide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(4-((((butylamino)((2,2-dimethoxyethyl)amino)methylene)amino)sulfonyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Acetamide, N-(4-((((butylamino)((2,2-dimethoxyethyl)amino)methylene)amino)sulfonyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(4-((((butylamino)((2,2-dimethoxyethyl)amino)methylene)amino)sulfonyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(tert-butylamino)phenyl) acetamide
- Acetamide, N-(2,4-dimethylphenyl)
- Acetamide, N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial contexts .
Propiedades
Número CAS |
71896-47-4 |
|---|---|
Fórmula molecular |
C17H28N4O5S |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
N-[4-[[N-butyl-N'-(2,2-dimethoxyethyl)carbamimidoyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C17H28N4O5S/c1-5-6-11-18-17(19-12-16(25-3)26-4)21-27(23,24)15-9-7-14(8-10-15)20-13(2)22/h7-10,16H,5-6,11-12H2,1-4H3,(H,20,22)(H2,18,19,21) |
Clave InChI |
BUSJFHUQUHNCQU-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=NCC(OC)OC)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Ethano-1H-pyrido[3,2-b][1,5]benzodiazepine, 10-benzoyl-2,3,4,4a,5,10,11,11a-octahydro-](/img/structure/B14462063.png)
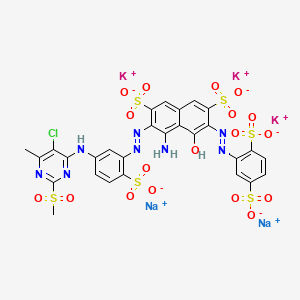
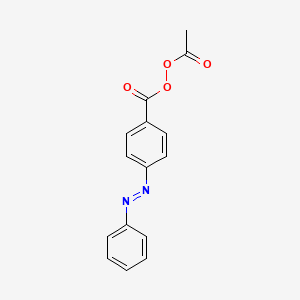

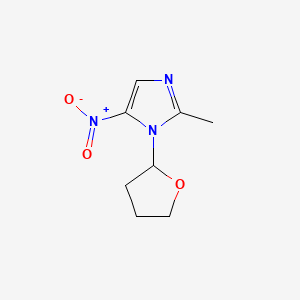
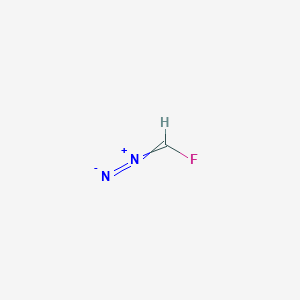


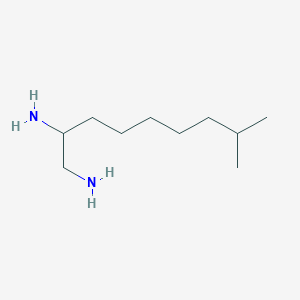

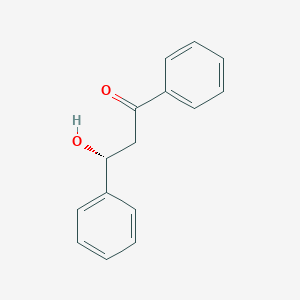
![N~2~-[4-(Dipropylamino)phenyl]-L-glutamine](/img/structure/B14462131.png)
![6-Hydroxy-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxo-N-(pyridin-2-yl)cyclohexa-1,5-diene-1-carboxamide](/img/structure/B14462132.png)
![3-[4-(Tetradecyloxy)phenyl]prop-2-enoic acid](/img/structure/B14462137.png)
